molecular formula C9H12BrClN2 B13588765 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride

Cat. No.: B13588765
M. Wt: 263.56 g/mol
InChI Key: DVMZLKXVYBTVRP-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a chemical compound with the molecular formula C9H11BrN2·HCl. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoxaline. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters. The purification of the product is typically achieved through recrystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoxalines, oxidized quinoxaline derivatives, and reduced tetrahydroquinoxaline compounds .

Scientific Research Applications

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its quinoxaline core structure .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is unique due to its specific bromination pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in drug design and materials science .

Biological Activity

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features contribute to various pharmacological effects, making it a candidate for further research in therapeutic applications.

  • Molecular Formula : C9H10BrClN
  • Molecular Weight : 248.547 g/mol
  • LogP : 3.7472
  • Polar Surface Area (PSA) : 12.03 Ų

Anticancer Activity

Research indicates that 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline exhibits significant cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical cancer) and HT29 (colon cancer).
  • Mechanism of Action : The compound may interfere with cellular signaling pathways or induce apoptosis in cancer cells. Studies have shown that it can inhibit tumor growth by affecting the cell cycle and promoting programmed cell death .

Antimicrobial Properties

The compound has also demonstrated antibacterial activity against several strains of bacteria:

  • Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 125–250 μg/mL against gram-positive bacteria .
  • Effectiveness : It has been effective against common pathogens such as E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Enzyme Inhibition

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline is being investigated for its ability to inhibit specific enzymes:

  • Target Enzymes : The compound is structurally similar to natural alkaloids that are known enzyme inhibitors. This similarity suggests potential applications in treating diseases related to enzyme dysfunction .

Study on Anticancer Effects

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. The study found that this compound significantly reduced cell viability in HeLa cells with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Evaluation of Antimicrobial Activity

A comparative study assessed the antimicrobial effectiveness of various quinoxaline derivatives, including 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline. The results indicated that this compound exhibited a broader spectrum of activity against both gram-positive and gram-negative bacteria compared to other derivatives tested .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueMechanism of Action
AnticancerHeLa15 µMInduction of apoptosis
AntimicrobialE. coli125–250 µg/mLBacterial growth inhibition
Staphylococcus aureus-Bacterial growth inhibition
Enzyme InhibitionVarious enzymes-Competitive inhibition

Properties

Molecular Formula

C9H12BrClN2

Molecular Weight

263.56 g/mol

IUPAC Name

7-bromo-4-methyl-2,3-dihydro-1H-quinoxaline;hydrochloride

InChI

InChI=1S/C9H11BrN2.ClH/c1-12-5-4-11-8-6-7(10)2-3-9(8)12;/h2-3,6,11H,4-5H2,1H3;1H

InChI Key

DVMZLKXVYBTVRP-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)Br.Cl

Origin of Product

United States

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